1-(4-Hydroxyphenyl)dodecan-1-one
Overview
Description
1-(4-Hydroxyphenyl)dodecan-1-one is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mesoscale Dynamics in Liquids
The study by Yamaguchi et al. (2018) explored the collective dynamics of liquid 1-dodecanol, revealing the significant impact of hydroxyl groups' slower dynamics due to hydrogen bonding and the presence of mesoscale structuring. This research provides insights into the molecular motions within liquid phases containing hydroxyl-functionalized compounds, such as 1-(4-Hydroxyphenyl)dodecan-1-one, highlighting its potential applications in understanding liquid mesoscale behaviors (Yamaguchi, Faraone, & Nagao, 2018).
Epoxy Resin Toughening
Research by Fei et al. (2017) demonstrates the utilization of biobased modifiers, specifically tannic acid derivatives, for toughening epoxy resins without compromising mechanical strength. The study highlights the role of long aliphatic chains in inducing phase separation and improving interfacial interactions, suggesting the potential of this compound as a modifier for enhancing polymer properties (Fei et al., 2017).
Surface Modification and Biocompatibility
Chen et al. (2011) investigated the impact of hydroxyapatite (HAP) nanoparticles modified with carboxylic acids on osteoblast cells. This study suggests that compounds like this compound could be used for surface modification to enhance biocompatibility and cellular uptake, which is crucial for biomedical applications (Chen, Mccrate, Lee, & Li, 2011).
Plant Stem Cell Differentiation
Ito et al. (2006) discovered that dodecapeptides, including those resembling the structure of this compound, could suppress plant stem cell differentiation. This finding opens up possibilities for using such compounds in agriculture to control plant growth and development (Ito et al., 2006).
Molecular Insights and Antibacterial Activities
Deghady et al. (2021) conducted a detailed study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, offering insights into its chemical reactivity and potential antibacterial activities. While this study does not directly involve this compound, it suggests that hydroxyphenyl compounds can exhibit significant biological activities, hinting at potential applications in developing antibacterial agents (Deghady, Hussein, Alhamzani, & Mera, 2021).
Mechanism of Action
Target of Action
The primary target of 1-(4-Hydroxyphenyl)dodecan-1-one is the enzyme 17beta-Hydroxysteroid Dehydrogenase 3 (17β-HSD3) . This enzyme plays a crucial role in the biosynthesis of androgens, specifically testosterone, in the male body .
Mode of Action
This inhibition could potentially disrupt the normal biosynthesis of androgens, leading to changes in hormone levels .
Biochemical Pathways
The compound’s inhibition of 17β-HSD3 affects the androgen biosynthesis pathway . This pathway is responsible for the conversion of androstenedione to testosterone, a critical step in the production of male sex hormones .
Result of Action
The inhibition of 17β-HSD3 by this compound could lead to decreased testosterone levels . This could potentially have wide-ranging effects on the body, given the role of testosterone in various physiological processes .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-18(20)16-12-14-17(19)15-13-16/h12-15,19H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPEACAJAMZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342924 | |
Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-74-4 | |
Record name | 1-(4-Hydroxyphenyl)-1-dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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